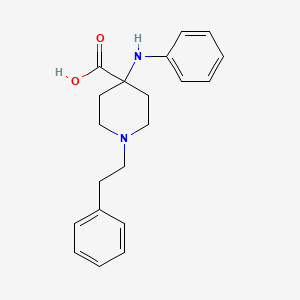
4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylic acid is a synthetic compound with the molecular formula C20H24N2O2 and a molecular weight of 324.4 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylic acid typically involves the reaction of 4-anilino-1-(2-phenylethyl)piperidine with carboxylating agents under controlled conditions . The process may include steps such as:
Formation of the piperidine ring: This involves the cyclization of appropriate precursors.
Introduction of the phenylamino group: This step typically involves the use of aniline derivatives.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the above steps to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in pain management and anesthesia.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylic acid involves its interaction with specific molecular targets in biological systems. It is believed to act on opioid receptors, similar to other compounds in its class, leading to analgesic effects . The exact pathways and molecular targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Fentanyl: A potent opioid analgesic with a similar structure and mechanism of action.
Carfentanil: Another potent opioid used primarily in veterinary medicine.
Norfentanyl: A metabolite of fentanyl with similar properties.
Uniqueness: 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylic acid is unique due to its specific structural features and potential applications in research. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific studies.
Eigenschaften
CAS-Nummer |
61085-46-9 |
|---|---|
Molekularformel |
C20H24N2O2 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
4-anilino-1-(2-phenylethyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C20H24N2O2/c23-19(24)20(21-18-9-5-2-6-10-18)12-15-22(16-13-20)14-11-17-7-3-1-4-8-17/h1-10,21H,11-16H2,(H,23,24) |
InChI-Schlüssel |
DJVCIHFRPVAFAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1(C(=O)O)NC2=CC=CC=C2)CCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















